6-chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
Description
6-Chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a hybrid molecule combining a coumarin scaffold with a 1,3,4-thiadiazole moiety substituted with a furan-methylamino group.
Synthesis likely follows established routes for coumarin-thiadiazole hybrids, such as cyclocondensation of 6-chlorocoumarin-3-carboxylic acid derivatives with thiosemicarbazides or via nucleophilic substitution on pre-formed thiadiazole rings . While direct synthesis data for this compound is absent in the provided evidence, analogous procedures (e.g., coupling of coumarin intermediates with functionalized thiadiazoles) suggest feasible pathways .
Properties
IUPAC Name |
6-chloro-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-10-3-4-13-9(6-10)7-12(15(21)23-13)14-19-20-16(24-14)18-8-11-2-1-5-22-11/h1-7H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXFBIBADXCIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. The chromenone core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The thiadiazole ring is then introduced through a cyclization reaction involving thiosemicarbazide and a suitable chlorinating agent, such as phosphorus oxychloride. Finally, the furan moiety is attached via a nucleophilic substitution reaction using furan-2-carbaldehyde and a suitable amine, such as methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The furan moiety can be oxidized to form furan-2-carboxylic acid.
Reduction: The chromenone core can be reduced to form dihydrochromenone derivatives.
Substitution: The chlorine atom on the chromenone core can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the thiadiazole ring can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria . The mechanism often involves interference with bacterial cell wall synthesis or disruption of protein synthesis pathways.
Antitumor Activity
Several studies have reported on the antitumor properties of thiadiazole derivatives. For example, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The results indicated promising antitumor activity, with mechanisms potentially involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Research suggests that related structures can modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .
Herbicidal Activity
The compound has shown promise in agricultural applications, particularly as a herbicide. Its ability to inhibit specific metabolic pathways in plants makes it a candidate for controlling weed growth effectively. Studies have demonstrated that it can disrupt amino acid biosynthesis in target plants, leading to growth inhibition .
Case Studies
Mechanism of Action
The mechanism of action of 6-chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
The thiadiazole ring’s substitution significantly impacts physicochemical and biological properties:
- Phenylamino substituents: Compounds like 3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one () exhibit cholinesterase inhibition (IC₅₀: 1.2–8.7 μM for AChE), attributed to aromatic π-π stacking. The target compound’s furan-methyl group may reduce steric hindrance compared to phenyl, enhancing membrane permeability .
- Electron-withdrawing groups: 6-Methoxy-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one () shows increased lipophilicity (logP: 3.1) due to the CF₃ group, whereas the target compound’s chloro and furan groups balance hydrophobicity (predicted logP: 2.8) .
Coumarin Core Modifications
- Halogenation : 6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one () has a higher molecular weight (349.2 g/mol vs. target’s 377.8 g/mol) and altered UV-Vis absorption (λmax: 320 nm vs. 315 nm for chloro) .
- Methoxy vs. Chloro : Methoxy substitution () increases electron density on coumarin, shifting NMR signals (e.g., C=O at 164.9 ppm vs. 164.6 ppm for chloro in ) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 6-chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a novel chemical entity that has garnered attention due to its potential biological activities. This compound integrates a chromene moiety with a thiadiazole and a furan substituent, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound is as follows:
Anticancer Activity
Numerous studies have indicated that derivatives of coumarins , such as the one , exhibit significant anticancer activity. The incorporation of thiadiazole and furan groups enhances this activity. The primary mechanisms through which these compounds exert their effects include:
- Inhibition of cell proliferation : Targeting various pathways involved in cancer cell growth.
- Induction of apoptosis : Activating programmed cell death pathways in malignant cells.
- Cell cycle arrest : Disrupting the cell cycle progression, particularly at the G1/S or G2/M checkpoints.
Case Studies and Experimental Findings
- Cytotoxicity Assays
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| 6-chloro derivative | 3.50 ± 0.23 | Liver Carcinoma (HEPG2) |
| Thiazole derivative | 4.90 ± 0.69 | Liver Carcinoma (HEPG2) |
| Other derivatives | 8.20 - 17.4 | Various cancers |
- Mechanistic Studies
- Synergistic Effects
Pharmacological Properties
The pharmacological profile of This compound includes:
- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The compound has been shown to reduce inflammatory markers in vitro.
Q & A
Basic Research Questions
Q. How can synthetic routes for 6-chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one be optimized to improve yield and purity?
- Methodological Answer :
- Step 1 : Start with condensation reactions using salicylaldehyde derivatives and thiourea to form the thiadiazole core. Catalysts like piperidine (0–5°C, ethanol) enhance reaction efficiency .
- Step 2 : Introduce the furan-2-ylmethylamino group via nucleophilic substitution. Use acrolein under Meerwein reaction conditions to generate intermediates .
- Step 3 : Purify via column chromatography (silica gel, DCM:MeOH gradient) and confirm purity by HPLC (>95%). Adjust solvent polarity to mitigate byproducts .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Identify protons on the chromen-2-one ring (δ 6.8–8.2 ppm), thiadiazole (δ 7.5–8.0 ppm), and furan (δ 6.3–7.1 ppm). Use DMSO-d₆ as a solvent .
- X-ray Crystallography : Resolve crystal structure to confirm substituent positions and hydrogen bonding (e.g., C=O⋯H–N interactions) .
- Elemental Analysis : Validate C, H, N, S content with ≤0.4% deviation from theoretical values .
Q. How should initial bioactivity screening be designed for this compound?
- Methodological Answer :
- Assay Selection : Test antimicrobial activity (MIC assays against S. aureus, E. coli), cytotoxicity (MTT assay on HeLa cells), and enzyme inhibition (e.g., COX-2) .
- Controls : Include parent chromen-2-one and thiadiazole derivatives to isolate the impact of the furan-2-ylmethylamino group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with nitro (electron-withdrawing) or methoxy (electron-donating) groups on the chromen-2-one ring. Compare IC₅₀ values against cancer cell lines .
- Table 1: Substituent Effects on Cytotoxicity (IC₅₀, μM)
| Substituent | HeLa | MCF-7 |
|---|---|---|
| -NO₂ | 12.3 | 15.7 |
| -OCH₃ | 28.9 | 34.2 |
| -Cl (target) | 9.8 | 11.4 |
Q. What strategies address poor solubility in aqueous media for in vivo studies?
- Methodological Answer :
- Formulation : Use co-solvents (10% DMSO in saline) or encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) .
- Prodrug Design : Introduce phosphate esters at the chromen-2-one carbonyl group to enhance hydrophilicity .
Q. How should conflicting bioactivity data between studies be resolved?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., cell passage number, serum-free media).
- Meta-Analysis : Compare data across studies using the same substituents. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum size .
Q. Can computational modeling predict binding modes with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Prioritize poses with hydrogen bonds between the thiadiazole NH and Arg120 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-protein complex .
Data Contradiction Analysis
- Example : Conflicting reports on the antimicrobial potency of thiadiazole derivatives.
- Resolution :
- Hypothesis : Variability in bacterial membrane permeability due to substituent lipophilicity.
- Testing : Measure logP values (e.g., target compound: logP = 2.8 vs. analog with -OCH₃: logP = 1.5) and correlate with MIC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
